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Compound of Interest

Compound Name: 4-Hydroxy-2-pyrrolidone

Cat. No.: B119327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral

molecule 4-Hydroxy-2-pyrrolidone, a key intermediate in the synthesis of various

pharmaceutical compounds. This document outlines the nuclear magnetic resonance (NMR)

and infrared (IR) spectral properties, detailed experimental protocols for data acquisition, and a

logical workflow for the spectroscopic characterization of such compounds.

Spectroscopic Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for 4-Hydroxy-2-pyrrolidone. These values are compiled from typical spectral

data and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for 4-Hydroxy-2-
pyrrolidone
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.6 br s - NH

~4.3-4.4 m - H-4

~3.4-3.5 m - H-5a

~3.1-3.2 m - H-5b

~2.5 dd J = 17.0, 6.0 H-3a

~2.1 dd J = 17.0, 2.0 H-3b

~5.0 d J = 4.0 OH

Solvent: DMSO-d₆. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet,

br = broad.

Table 2: ¹³C NMR Spectroscopic Data for 4-Hydroxy-2-
pyrrolidone

Chemical Shift (δ) ppm Assignment

~175.0 C-2 (C=O)

~67.0 C-4 (CH-OH)

~55.0 C-5 (CH₂)

~40.0 C-3 (CH₂)

Solvent: DMSO-d₆.

Table 3: IR Spectroscopic Data for 4-Hydroxy-2-
pyrrolidone
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch

~3200 Strong, Broad N-H stretch

~2920, ~2850 Medium C-H stretch

~1680 Strong C=O stretch (amide)

~1420 Medium C-H bend

~1280 Medium C-N stretch

~1060 Strong C-O stretch

Sample Preparation: Attenuated Total Reflectance (ATR).

Experimental Protocols
The following sections detail the methodologies for acquiring the NMR and IR spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 4-Hydroxy-2-
pyrrolidone.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Approximately 10-20 mg of 4-Hydroxy-2-pyrrolidone was accurately weighed and

dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The solution was transferred to a 5 mm NMR tube.

The sample was vortexed to ensure homogeneity.

¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32 (dependent on sample concentration).

Relaxation Delay: 1.0 seconds.

Acquisition Time: ~3-4 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2.0 seconds.

Acquisition Time: ~1-2 seconds.

Spectral Width: -10 to 200 ppm.

Temperature: 298 K.

Data Processing:

The acquired Free Induction Decays (FIDs) were Fourier transformed.

Phase and baseline corrections were applied.

Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for

¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Hydroxy-2-pyrrolidone.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation and Data Acquisition:

A background spectrum of the clean, empty ATR crystal was recorded.

A small amount of solid 4-Hydroxy-2-pyrrolidone was placed directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

The pressure arm was engaged to ensure firm and uniform contact between the sample and

the crystal.

The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.

Data Processing:

The background spectrum was automatically subtracted from the sample spectrum.

The resulting spectrum was displayed in terms of transmittance or absorbance.

Peak positions were identified and assigned to corresponding functional group vibrations.

Logical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound such as 4-Hydroxy-2-pyrrolidone.
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Caption: Workflow for Spectroscopic Characterization.
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To cite this document: BenchChem. [Spectroscopic Data of 4-Hydroxy-2-pyrrolidone: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119327#spectroscopic-data-of-4-hydroxy-2-
pyrrolidone-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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